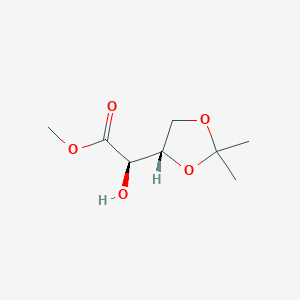

Methyl 3,4-O-isopropylidene-L-threonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFASCPVVJBLRD-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438875 | |

| Record name | Methyl 3,4-O-isopropylidene-L-threonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92973-40-5 | |

| Record name | Methyl 3,4-O-isopropylidene-L-threonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3,4-O-isopropylidene-L-threonate physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-O-isopropylidene-L-threonate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its rigid, stereodefined structure, derived from L-threonic acid, makes it a valuable precursor for the synthesis of complex molecules, including natural products and their analogues. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications.

Core Physical and Chemical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₅ | [2][3] |

| Molecular Weight | 190.19 g/mol | [2][3] |

| CAS Number | 92973-40-5 | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 125 °C at 12 mmHg | [1] |

| Density | 1.175 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.446 | [1] |

| Optical Activity ([α]₂₀/D) | +18.5° (c = 2 in acetone) | [1] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |

| Solubility | Soluble in acetone. | [1] |

Synonyms: (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester.[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.3 | m | H4 |

| ~4.2 | m | H3 |

| ~4.1 | dd | H5a |

| ~3.9 | dd | H5b |

| ~3.8 | s | OCH₃ |

| ~3.0 | d | OH |

| ~1.4 | s | CH₃ (isopropylidene) |

| ~1.3 | s | CH₃ (isopropylidene) |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (ester) |

| ~110 | C(CH₃)₂ |

| ~77 | C4 |

| ~72 | C3 |

| ~67 | C5 |

| ~52 | OCH₃ |

| ~26 | CH₃ (isopropylidene) |

| ~25 | CH₃ (isopropylidene) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3450 (broad) | O-H | Stretching |

| ~2980, 2940, 2880 | C-H (alkane) | Stretching |

| ~1740 (strong) | C=O (ester) | Stretching |

| ~1380, 1370 | C(CH₃)₂ (isopropylidene) | Bending |

| ~1215, 1070 | C-O (ester, ether) | Stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of a methyl group from the isopropylidene moiety (m/z = 175), loss of the methoxy (B1213986) group from the ester (m/z = 159), and cleavage of the dioxolane ring.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound starts from L-tartaric acid. The key intermediate is Dimethyl 2,3-O-isopropylidene-L-tartrate.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This procedure is adapted from Organic Syntheses.[4]

-

Reactants: L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Procedure:

-

A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and p-toluenesulfonic acid monohydrate is warmed to obtain a homogeneous solution.

-

Cyclohexane is added, and the mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes via a distillation head.

-

After cooling, anhydrous potassium carbonate is added to neutralize the acid catalyst.

-

The volatile materials are removed under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

-

Step 2: Reduction to this compound

-

Plausible Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, or other chemoselective reducing agents.

-

General Procedure:

-

The Dimethyl 2,3-O-isopropylidene-L-tartrate is dissolved in an appropriate solvent (e.g., ethanol, THF).

-

The reducing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched (e.g., with a weak acid or water).

-

The product is extracted into an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography.

-

Applications in Research and Drug Development

Chiral Building Block in Total Synthesis

This compound is a valuable chiral starting material in the total synthesis of complex natural products. A notable example is its use in the synthesis of (-)-echinosporin, a compound with potential antitumor and antibacterial activities.[5]

Caption: Synthesis of a dihydrofuran intermediate from this compound for (-)-echinosporin synthesis.

Potential Role in the Endocannabinoid System

Some evidence suggests that derivatives of threonic acid may interact with the endocannabinoid system.[3] This system is a complex cell-signaling network that plays a crucial role in regulating a range of physiological processes including appetite, pain sensation, mood, and memory. The primary receptors of this system are the cannabinoid receptors CB1 and CB2.

Caption: Simplified diagram of endocannabinoid retrograde signaling at a synapse.

Conclusion

This compound is a versatile and valuable chiral synthon with established applications in the synthesis of complex molecules and potential, though less explored, roles in modulating biological systems. The detailed information on its properties and synthesis provided in this guide serves as a critical resource for researchers leveraging this compound in their scientific endeavors.

References

The Biological Significance of L-Threonic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threonic acid, a metabolite of vitamin C, and its derivatives are emerging as significant players in cellular processes with considerable therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of L-threonic acid and its derivatives, with a focus on their roles in neuronal function, bone metabolism, and other physiological pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

L-threonic acid is a four-carbon sugar acid naturally found in various plants and is an endogenous metabolite of L-ascorbic acid (Vitamin C) in humans.[1][2] While L-threonic acid itself has demonstrated biological activity, its derivatives, particularly its salts, have garnered significant attention for their enhanced bioavailability and targeted therapeutic effects. This guide will primarily focus on the well-researched derivatives, Magnesium L-threonate and Calcium L-threonate, while also touching upon other emerging derivatives.

Core Biological Roles and Mechanisms

Magnesium L-threonate and Cognitive Function

Magnesium L-threonate (MgT) is a unique compound that has been shown to effectively cross the blood-brain barrier, thereby increasing magnesium concentrations in the brain.[3][4] This property underpins its significant effects on cognitive function.

Mechanism of Action:

The primary mechanism of action of MgT involves the modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[3] By increasing magnesium levels in the brain, MgT enhances the density and plasticity of synapses.[4]

Signaling Pathway:

The following diagram illustrates the role of Magnesium L-threonate in the NMDA receptor signaling pathway, leading to enhanced synaptic plasticity.

Calcium L-threonate and Bone Metabolism

Calcium L-threonate is a salt of L-threonic acid that has shown promise in supporting bone health. Its mechanism extends beyond simply providing calcium.

Mechanism of Action:

L-threonic acid has been shown to stimulate the uptake of Vitamin C by osteoblasts.[2] Vitamin C is an essential cofactor for collagen synthesis, a critical component of the bone matrix.[2][5] By enhancing Vitamin C levels in bone-forming cells, Calcium L-threonate promotes the production of a healthy bone matrix and subsequent mineralization.[5]

Signaling Pathway:

The following diagram illustrates the proposed mechanism of Calcium L-threonate in promoting osteoblast differentiation and bone formation.

L-threonic Acid and DKK1 Inhibition

L-threonic acid has been shown to inhibit the expression of Dickkopf-1 (DKK1), a key antagonist of the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for various developmental and homeostatic processes, including hair follicle development. By inhibiting DKK1, L-threonic acid may promote Wnt signaling.

Signaling Pathway:

The following diagram illustrates the inhibition of DKK1 by L-threonic acid within the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on L-threonic acid derivatives.

Table 1: Effects of Magnesium L-threonate on Cognitive Function (Human Studies)

| Study Population | Dosage | Duration | Key Findings | Reference |

| 109 healthy Chinese adults (18-65 years) | 2 g/day Magtein®PS | 30 days | Significant improvements in all five subcategories of "The Clinical Memory Test" and overall memory quotient scores compared to placebo. | [7][8][9] |

| 44 older adults (50-70 years) with cognitive impairment | 1.5-2 g/day | 12 weeks | Significantly improved overall cognitive ability (p < 0.05) and reduced cognitive fluctuation compared to placebo. | [10][11] |

| 15 adults with moderate ADHD | 1 g/day (500mg twice daily) | 12 weeks | Significant improvements in clinician- and self-reported ADHD symptoms, executive functioning, and visual scanning measures. IQ scores increased by 5% to 12%. | [10] |

| 15 individuals with mild to moderate dementia | Not specified | 12 weeks | Significant improvement in regional cerebral metabolism and overall cognitive function. | [10] |

Table 2: Effects of Calcium L-threonate on Bone Health

| Model | Treatment | Concentration | Key Findings | Reference |

| Ovariectomized rats | Calcium L-threonate (high, middle, low dosage) | Not specified | Significantly higher dry femur weight, ash weight, and calcium content compared to the model-control group. | [12] |

| Preschool children | Calcium L-threonate | Not specified | Higher bone mineral density (BMD) after 1.5 and 3 months compared to calcium carbonate and control groups. 72% of children had normal BMD after 3 months. | [12] |

| In vitro (rabbit osteoclasts) | Calcium L-threonate | 10⁻⁹, 10⁻⁷, 10⁻⁵ mol/L | Significantly reduced resorption area and C-telopeptide of type I collagen (CTx) concentration compared to control. | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Quantification of L-threonate in Human Plasma via HPLC-MS/MS

This protocol is adapted from a method for the determination of L-threonate in human plasma and urine.[3][13][14][15]

Objective: To accurately quantify the concentration of L-threonate in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

YMC J'Sphere C18 column (or equivalent)

-

Methanol (B129727), acetonitrile, ammonium (B1175870) acetate (B1210297) (HPLC grade)

-

Human plasma samples

-

L-threonate standard

-

Internal standard (e.g., isotopic labeled L-threonate)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: a. To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard. b. Add 300 µL of methanol to precipitate proteins. c. Vortex the mixture for 3 minutes. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

-

HPLC Conditions:

-

Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)

-

Flow Rate: 0.2 mL/min

-

Column: YMC J'Sphere C18

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transition for L-threonate: m/z 134.5 → 74.7

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-threonate.

-

Calculate the concentration of L-threonate in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vitro Osteoclast Resorption Pit Assay

This protocol is a generalized procedure based on established methods for assessing osteoclast activity.[1][16][17][18]

Objective: To evaluate the effect of L-threonate derivatives on the bone-resorbing activity of osteoclasts in vitro.

Materials:

-

Bone marrow cells from mice or rabbits, or human peripheral blood mononuclear cells (PBMCs)

-

Culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS), M-CSF, and RANKL

-

Calcium phosphate-coated culture plates or dentin/bone slices

-

Test compounds (e.g., Calcium L-threonate, Sodium L-threonate)

-

Fixation solution (e.g., 2.5% glutaraldehyde (B144438) or 4% paraformaldehyde)

-

Staining solution (e.g., Toluidine Blue or 5% Silver Nitrate)

-

Microscope with imaging software

Procedure:

-

Osteoclast Differentiation: a. Isolate osteoclast precursors (bone marrow cells or PBMCs). b. Culture the cells in the presence of M-CSF and RANKL on the chosen substrate (calcium phosphate-coated plates or bone/dentin slices) to induce differentiation into mature osteoclasts. This typically takes 7-10 days.

-

Treatment: a. Once mature, multinucleated osteoclasts are observed, treat the cells with various concentrations of the L-threonate derivatives. Include a vehicle control group. b. Culture for an additional 3-7 days to allow for bone resorption.

-

Visualization and Quantification of Resorption Pits: a. Remove the cells from the substrate (e.g., using sonication or bleach). b. Stain the substrate to visualize the resorption pits. For example, with 5% silver nitrate (B79036) followed by exposure to light. c. Capture images of the resorption pits using a microscope. d. Quantify the total area of resorption pits using image analysis software (e.g., ImageJ).

-

Data Analysis:

-

Compare the resorbed area in the treated groups to the control group to determine the effect of the L-threonate derivatives on osteoclast activity.

-

Immunofluorescence Staining for Synaptic Proteins in Rodent Brain

This protocol provides a general workflow for the immunofluorescent detection of synaptic proteins in brain tissue.[19][20][21]

Objective: To visualize and quantify the density of synaptic proteins (e.g., synaptophysin, PSD-95) in the brains of rodents treated with Magnesium L-threonate.

Materials:

-

Rodent brain tissue (fixed and cryoprotected)

-

Cryostat

-

Microscope slides

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies against synaptic proteins (e.g., anti-synaptophysin, anti-PSD-95)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Tissue Sectioning: a. Section the frozen brain tissue into thin sections (e.g., 20-40 µm) using a cryostat. b. Mount the sections onto microscope slides.

-

Immunostaining: a. Wash the sections with PBS. b. Permeabilize the tissue with PBS containing Triton X-100. c. Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature. d. Incubate the sections with the primary antibodies diluted in antibody dilution buffer overnight at 4°C. e. Wash the sections extensively with PBS. f. Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark. g. Wash the sections with PBS. h. Counterstain the nuclei with DAPI or Hoechst. i. Mount the coverslips onto the slides using an anti-fade mounting medium.

-

Imaging and Analysis: a. Acquire images of the stained sections using a confocal microscope. b. Quantify the density and intensity of the synaptic protein puncta using image analysis software.

Other L-Threonic Acid Derivatives

While Magnesium and Calcium L-threonate are the most studied, other derivatives also show biological potential.

-

Sodium L-threonate: Has been shown to inhibit bone resorption by osteoclasts in vitro, though to a lesser extent than Calcium L-threonate.[8]

-

Potassium L-threonate: Included in some supplement formulations, but specific research on its biological effects is limited.

-

Zinc L-threonate: Zinc is an essential trace element involved in numerous enzymatic reactions. Zinc L-threonate is proposed as a bioavailable form of zinc, potentially leveraging the carrier properties of L-threonate for enhanced absorption.[22]

Conclusion

L-threonic acid and its derivatives represent a promising area of research with significant implications for drug development and nutritional science. Magnesium L-threonate shows considerable potential for enhancing cognitive function, while Calcium L-threonate offers a novel approach to supporting bone health. Further research into the mechanisms of action and therapeutic applications of these and other L-threonic acid derivatives is warranted. This technical guide provides a foundational resource for scientists and researchers to build upon in their exploration of this fascinating class of compounds.

References

- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium co… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults [ouci.dntb.gov.ua]

- 9. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]

- 11. Signaling pathways regulating the specification and differentiation of the osteoblast lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6077872A - Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets - Google Patents [patents.google.com]

- 13. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 17. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 18. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ptglab.com [ptglab.com]

- 22. CN1302793A - Zinc L-threonate, its preparing process and its application as zinc-supplementing agent - Google Patents [patents.google.com]

The Versatility of Methyl 3,4-O-isopropylidene-L-threonate: A Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3,4-O-isopropylidene-L-threonate has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid, stereochemically defined structure, derived from L-threonic acid, provides a robust scaffold for the introduction of new stereocenters, making it a powerful tool in the synthesis of complex natural products and pharmaceutically active molecules. This guide provides a comprehensive overview of its applications, supported by experimental details and quantitative data.

Physicochemical Properties

This compound is a liquid at room temperature with the following properties:

| Property | Value |

| CAS Number | 92973-40-5 |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

| Boiling Point | 96-100 °C (0.1 mmHg) |

| Density | 1.175 g/mL at 25 °C |

| Optical Activity | [α]²⁰/D +18.5° (c=2 in acetone)[1] |

Core Applications in Natural Product Synthesis

The utility of this compound as a chiral precursor is prominently demonstrated in the total synthesis of several complex natural products. Its inherent chirality is effectively transferred to the target molecules, often with high diastereoselectivity.

Synthesis of (-)-Echinosporin

This compound serves as a key starting material in the total synthesis of the antibiotic (-)-echinosporin. It is utilized to prepare a crucial dihydrofuran substrate, which constitutes a significant portion of the natural product's core structure.[1][2]

Synthesis of Lyngbyabellin M

In the enantioselective total synthesis of (+)-Lyngbyabellin M, a complex marine natural product, derivatives of this compound are employed to construct a key chiral thiazole (B1198619) fragment. This transformation underscores the building block's role in introducing specific stereochemistry within a larger synthetic framework.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this chiral building block. The following sections provide insights into key experimental procedures.

General Workflow for Derivatization

The transformation of this compound often begins with the protection of the free hydroxyl group, followed by modification of the methyl ester. This common workflow allows for a variety of subsequent reactions.

Caption: General workflow for the derivatization of this compound.

Data Presentation: Representative Transformations

The following table summarizes quantitative data for typical reactions involving derivatives of this compound, highlighting its efficiency in stereoselective synthesis.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |

| Reduction | Protected Threonate Derivative | LiAlH₄, THF, 0 °C to rt | Chiral Butanetriol Derivative | >90 | >98 (de) |

| Grignard Addition | Protected Threonate Derivative | MeMgBr, Et₂O, -78 °C | Tertiary Alcohol | ~85 | >95 (de) |

| Wittig Reaction | Derived Aldehyde | Ph₃P=CHCO₂Et, CH₂Cl₂, rt | α,β-Unsaturated Ester | ~80 | >90 (E/Z ratio) |

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its application in drug development is logically connected to the synthesis of molecules that target specific pathways. For instance, the synthesis of a kinase inhibitor might follow the logical workflow outlined below.

Caption: Logical workflow for the application of the chiral building block in drug development.

Conclusion

This compound stands out as a highly effective and reliable chiral building block for the stereoselective synthesis of complex organic molecules. Its utility in the construction of key fragments for natural product synthesis, coupled with the high degree of stereocontrol it offers, ensures its continued importance in the fields of organic chemistry, medicinal chemistry, and drug development. The detailed experimental protocols and quantitative data presented in this guide aim to facilitate its broader application and inspire the development of novel synthetic methodologies.

References

The Natural Abundance and Scientific Significance of L-Threonic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonic acid, a four-carbon sugar acid, is a naturally occurring compound that has garnered increasing interest within the scientific community. Primarily known as a key metabolite of L-ascorbic acid (Vitamin C), its presence has been identified across a wide spectrum of biological systems, from plants and microorganisms to animals and humans. This technical guide provides a comprehensive overview of the natural abundance and sources of L-threonic acid, details the analytical methodologies for its quantification, and explores its emerging role in cellular signaling pathways.

Natural Abundance and Sources of L-Threonic Acid

L-Threonic acid is intrinsically linked to the metabolism of Vitamin C. Its formation occurs through the oxidative cleavage of L-ascorbic acid, a well-documented pathway in both plants and animals.[1] This process results in the generation of L-threonic acid from carbons 3, 4, 5, and 6 of the original ascorbic acid molecule.

Plant Kingdom

L-Threonic acid is a recognized plant and algal metabolite, playing a role in various metabolic pathways.[2] Its presence has been confirmed in several plant species, where it can be further metabolized. For instance, in plants belonging to the Geraniaceae family, such as Pelargonium crispum (lemon geranium), L-threonic acid is formed and can be subsequently oxidized to L-tartaric acid.[1] In contrast, in species like Rumex x acutus (sorrel), L-threonic acid is metabolized into carbon dioxide, sucrose, and other carbohydrates.[3] Other plants where L-threonic acid has been reported include Lotus burttii and Lotus tenuis. While qualitatively acknowledged, extensive quantitative data on L-threonic acid concentrations across a broad range of fruits and vegetables remains an area for further research. Some identified food sources include buffalo currant, yam, purslane, and bayberry.[4]

Animal Kingdom

In animals, L-threonic acid is a normal component of various bodily fluids. It has been identified in blood, aqueous humour, and cerebrospinal fluid (CSF).[5][6] Its presence in the CSF is particularly noteworthy in the context of neuroscience research.

Microorganisms

L-Threonic acid has also been identified as a metabolite in various microorganisms. Certain fungi, such as Myrothecium verrucaria and Aspergillus fumigatus, have demonstrated the ability to metabolize ascorbic acid into L-threonic acid.[5] Furthermore, specific bacteria in the rumen of cattle have been shown to influence the concentration of threonic acid.[5]

Quantitative Data on L-Threonic Acid

The quantification of L-threonic acid in biological matrices is essential for understanding its physiological roles and potential as a biomarker. The following tables summarize the available quantitative data.

| Biological Matrix | Organism | Concentration Range | Unit | Reference(s) |

| Plasma | Human | 0.25-50 | µg/mL | [3][7] |

| Urine | Human | 2.5-500 | µg/mL | [3][7] |

| Cerebrospinal Fluid | Rat | Naturally present | - | [2] |

Further research is required to establish a comprehensive database of L-threonic acid concentrations in a wider variety of natural sources.

Experimental Protocols for L-Threonic Acid Analysis

Accurate quantification of L-threonic acid necessitates robust analytical methodologies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Capillary Electrophoresis (CE) are the most commonly employed techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the determination of L-threonic acid in complex biological matrices like plasma and urine.

Sample Preparation (Human Plasma and Urine):

-

Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of methanol.

-

Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Supernatant Collection: Collect the supernatant for analysis.

-

Dilution: For urine samples, a further dilution with water may be necessary to bring the concentration within the linear range of the assay.[3][7]

Chromatographic Conditions:

-

Column: YMC J'Sphere C18 (or equivalent)[3]

-

Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v)[3]

-

Flow Rate: 0.2 mL/min[3]

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[3]

-

Ion Transition: m/z 134.5 → 74.7[3]

-

Collision Energy and other MS parameters: To be optimized for the specific instrument used.

Capillary Electrophoresis (CE)

CE provides an alternative method for the analysis of L-threonic acid, particularly in pharmaceutical preparations.

Sample Preparation (Pharmaceutical Preparations):

-

Dissolution: Dissolve the sample (e.g., calcium L-threonate tablets) in deionized water to a known concentration.

-

Filtration: Filter the solution through a 0.45 µm filter before injection.

Electrophoretic Conditions:

-

Capillary: Fused silica, uncoated

-

Background Electrolyte (BGE): 20 mM 2,6-pyridinedicarboxylic acid (PDC) can be used for the simultaneous determination of various anions, including L-threonic acid.

-

Injection: Hydrodynamic or electrokinetic injection.

-

Applied Voltage: Typically in the range of 15-30 kV.

-

Detection: Indirect UV detection.

-

Temperature: Controlled temperature, e.g., 25°C.

Signaling Pathways and Biological Roles

Recent research has begun to elucidate the role of L-threonic acid in cellular signaling, particularly in the nervous system.

Modulation of Intracellular Magnesium and Synaptic Plasticity

L-threonic acid has been shown to facilitate the transport of magnesium ions (Mg²⁺) into neuronal cells.[2] This is thought to occur through the utilization of glucose transporters (GLUTs).[2] The resulting increase in intracellular Mg²⁺ concentration has significant downstream effects, including the upregulation of NMDA receptor subunit NR2B, an increase in mitochondrial membrane potential, and ultimately, an enhancement of synaptic density.[2] This pathway highlights the potential of L-threonic acid in modulating synaptic plasticity and cognitive function.

Ascorbic Acid Catabolism Workflow

The primary source of endogenous L-threonic acid is the breakdown of L-ascorbic acid. This metabolic process is a key aspect of ascorbate (B8700270) homeostasis.

Conclusion and Future Directions

L-Threonic acid, a natural metabolite of Vitamin C, is ubiquitously present in the biological world. While its role as a metabolic byproduct has been long established, recent discoveries regarding its involvement in cellular signaling, particularly in the nervous system, have opened new avenues for research and potential therapeutic applications. The methodologies for its quantification are well-developed, enabling more in-depth studies into its pharmacokinetics and physiological concentrations.

Future research should focus on:

-

Comprehensive Quantification: Establishing a broad database of L-threonic acid concentrations in various foodstuffs to better understand dietary intake.

-

Mechanism of Action: Further elucidating the molecular mechanisms by which L-threonic acid influences cellular processes, including its interaction with various transporters and receptors.

-

Therapeutic Potential: Investigating the therapeutic efficacy of L-threonic acid and its salts in preclinical and clinical models of neurological and other disorders.

This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current knowledge on L-threonic acid and highlighting the exciting research opportunities that lie ahead.

References

- 1. Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound L-threonate (FDB030975) - FooDB [foodb.ca]

- 5. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]

- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 7. academic.oup.com [academic.oup.com]

The Critical Role of Chiral Synthons in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern pharmaceutical development, profoundly influencing a drug's efficacy, safety, and overall therapeutic profile. A vast number of pharmaceuticals are chiral molecules, existing as enantiomers – non-superimposable mirror images that can exhibit remarkably different pharmacological and toxicological properties. Consequently, the synthesis of enantiomerically pure drugs is a paramount objective in drug discovery. This technical guide delves into the pivotal role of chiral synthons as the fundamental building blocks for constructing these stereochemically defined active pharmaceutical ingredients (APIs). We will explore the significance of chirality in drug action, provide detailed experimental methodologies for the synthesis of key chiral synthons, present quantitative data on the differential effects of enantiomers, and visualize critical concepts through detailed diagrams.

The Imperative of Chirality in Drug Design

The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. This intrinsic chirality dictates that drug-receptor and drug-enzyme interactions are highly stereospecific. The "three-point attachment" model provides a fundamental explanation for this selectivity, where one enantiomer of a chiral drug can bind effectively to its target, eliciting a therapeutic response, while the other enantiomer may bind weakly, be inactive, or even interact with a different target, leading to off-target effects and toxicity.[1][2]

The tragic case of thalidomide (B1683933) serves as a stark reminder of the importance of stereochemistry in drug safety. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for causing severe birth defects. This and other examples have led to stringent regulatory requirements for the development and marketing of chiral drugs, mandating the characterization and justification of the chosen stereoisomeric form.[3]

Chiral Synthons: The Architect's Toolkit for Enantioselective Synthesis

A chiral synthon is a stereochemically pure building block used in the synthesis of a target molecule. These synthons carry the required chirality from the outset, guiding the stereochemical outcome of subsequent reactions and ultimately enabling the construction of a single, desired enantiomer of the final drug product. The use of chiral synthons is a cornerstone of several key strategies in asymmetric synthesis:

-

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes as starting materials.

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction, converting a prochiral substrate into a chiral product.

-

Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. While effective, it is often less efficient as it can result in the discard of 50% of the material.

Quantitative Comparison of Enantiomer Activity

The following tables summarize quantitative data highlighting the differential pharmacological and pharmacokinetic properties of enantiomers for several key drugs.

| Drug | Enantiomer | Potency/Activity | Reference(s) |

| Propranolol | (S)-(-)-Propranolol | ~100 times higher binding affinity for beta-adrenergic receptors than the (R)-(+)-enantiomer. | [4][5][6][7] |

| (R)-(+)-Propranolol | Significantly lower binding affinity. | [4][5][6][7] | |

| Salbutamol (B1663637) | (R)-(-)-Salbutamol | The pharmacologically active enantiomer responsible for bronchodilation. | [8][9][10] |

| (S)-(+)-Salbutamol | Considered inert or may contribute to adverse effects. | [8][9][10] | |

| Cetirizine (B192768) | Levocetirizine (B1674955) ((R)-enantiomer) | The active enantiomer with superior H1 receptor binding affinity. | [11][12][13][14][15] |

| Dextrocetirizine ((S)-enantiomer) | Pharmacologically inactive. | [11] | |

| Verapamil | (S)-(-)-Verapamil | Approximately 10-fold higher therapeutic potency than the (R)-(+)-enantiomer. | |

| (R)-(+)-Verapamil | Lower therapeutic potency. |

Note: This table presents a selection of examples, and the differential effects of enantiomers are observed across a wide range of drug classes.

Detailed Experimental Protocols for Chiral Synthon Synthesis

This section provides detailed methodologies for the synthesis of representative chiral synthons, illustrating key asymmetric synthesis and resolution techniques.

Resolution of Racemic Ibuprofen (B1674241) to (S)-(+)-Ibuprofen

This protocol details the classical resolution of a racemic carboxylic acid using a chiral amine to form diastereomeric salts with different solubilities.

Materials:

-

Racemic Ibuprofen

-

(S)-(-)-α-Phenethylamine

-

Potassium Hydroxide (KOH)

-

Sulfuric Acid (H₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous Sodium Sulfate

-

Ethanol

Procedure:

-

Formation of Diastereomeric Salts:

-

In a round-bottom flask, dissolve racemic ibuprofen in a 0.5 M KOH solution.

-

Heat the solution to 75-85 °C with stirring.

-

Slowly add (S)-(-)-α-phenethylamine to the heated mixture. A precipitate of the (S,S)-ibuprofen-phenethylammonium salt will form.

-

Continue heating for a specified time to ensure complete precipitation.

-

Cool the mixture to room temperature and collect the solid salt by vacuum filtration.

-

-

Recrystallization of the Diastereomeric Salt:

-

Dissolve the collected salt in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to induce recrystallization.

-

Collect the purified (S,S)-salt by vacuum filtration.

-

-

Recovery of (S)-(+)-Ibuprofen:

-

Suspend the recrystallized salt in water and acidify with 2 M H₂SO₄.

-

Extract the aqueous layer multiple times with MTBE.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield (S)-(+)-Ibuprofen as a solid.

-

Asymmetric Synthesis of a Chiral Ketone via Organocatalysis

This protocol describes the enantioselective Michael addition of a ketone to a maleimide (B117702), catalyzed by a chiral primary amine-salicylamide catalyst, to produce a chiral ketone.

Materials:

-

Maleimide substrate

-

Ketone substrate

-

Chiral primary amine-salicylamide catalyst

-

Toluene (or other suitable solvent)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a solution of the maleimide and the ketone in toluene, add the chiral primary amine-salicylamide catalyst (typically 10 mol%).

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or 0 °C for 12-72 hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched chiral ketone.[16]

-

Enantioselective Synthesis of a Chiral Aldehyde via Organocatalytic α-Chlorination

This protocol outlines the direct enantioselective α-chlorination of an aldehyde using an imidazolidinone catalyst.[17]

Materials:

-

Aldehyde substrate

-

Perchlorinated quinone (as the electrophilic chlorine source)

-

Imidazolidinone catalyst

-

Suitable solvent (e.g., CHCl₃)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve the aldehyde substrate and the perchlorinated quinone in the solvent.

-

Add the imidazolidinone catalyst (typically 20 mol%).

-

-

Reaction Conditions:

-

Stir the reaction mixture at a controlled temperature (e.g., -20 °C) for the required time, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the chiral α-chloro aldehyde.

-

Visualizing Key Concepts in Chiral Drug Discovery

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts and workflows discussed in this guide.

Caption: Easson-Stedman three-point attachment model.

Caption: Workflow for chiral resolution of ibuprofen.

Caption: Key strategies in asymmetric synthesis.

Conclusion

The synthesis of single-enantiomer drugs is no longer a niche consideration but a fundamental requirement in modern drug discovery and development. Chiral synthons provide the essential stereochemical information needed to construct complex, enantiomerically pure active pharmaceutical ingredients efficiently and predictably. A thorough understanding of asymmetric synthesis strategies, coupled with robust analytical techniques for determining enantiomeric purity, is critical for any scientist or researcher in the pharmaceutical industry. The continued development of novel chiral synthons and more efficient catalytic methods will undoubtedly pave the way for the creation of safer and more effective medicines.

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bronchoprotective and bronchodilator effects of single doses of (S)-salbutamol, (R)-salbutamol and racemic salbutamol in patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Comparative efficacy of cetirizine and levocetirizine in chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. buzzrx.com [buzzrx.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

The Versatile Role of Methyl 3,4-O-isopropylidene-L-threonate in Glycobiology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-O-isopropylidene-L-threonate, a chiral building block derived from L-threonic acid, has emerged as a valuable tool in the field of glycobiology. Its unique stereochemistry and protected functional groups make it an ideal starting material for the synthesis of a variety of biologically significant molecules, including rare sugars and complex natural products. This technical guide provides an in-depth overview of the applications of this compound in glycobiology research, with a focus on its role in the synthesis of bioactive compounds and the study of carbohydrate-protein interactions. This document will detail key experimental protocols, present quantitative data, and visualize synthetic pathways to facilitate its use in the laboratory.

Core Applications in Glycobiology

The primary application of this compound in glycobiology stems from its utility as a precursor for L-threose and its derivatives. L-threose, a four-carbon aldose, is a component of some bacterial polysaccharides and has been implicated in the glycation of proteins. The isopropylidene protecting group on the C3 and C4 hydroxyls of the threonate allows for selective manipulation of the carboxyl and C2 hydroxyl groups, making it a versatile intermediate for complex synthetic routes.

Synthesis of Bioactive Molecules: The Case of (-)-Echinosporin

A prominent example of the utility of this compound is its role as a key starting material in the total synthesis of (-)-echinosporin, a potent antibiotic. In this synthesis, the threonate derivative is converted into a crucial dihydrofuran intermediate.

Experimental Protocol: Synthesis of the Dihydrofuran Intermediate

This protocol outlines the initial steps in the synthesis of (-)-echinosporin, starting from this compound.

Step 1: Reduction of the Methyl Ester

-

Reagents: this compound, Diisobutylaluminium hydride (DIBAL-H), Dichloromethane (DCM).

-

Procedure: A solution of this compound in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H in hexanes is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the slow addition of methanol. The mixture is warmed to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude lactol.

-

Quantitative Data: This reduction typically proceeds with high yield, often exceeding 90%.

Step 2: Wittig Reaction to form the Alkene

-

Reagents: Crude lactol from Step 1, (Carbethoxymethylene)triphenylphosphorane (B24862), Toluene.

-

Procedure: The crude lactol is dissolved in toluene, and (carbethoxymethylene)triphenylphosphorane is added. The mixture is heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel.

-

Quantitative Data: The Wittig reaction generally provides the desired alkene in good yields, typically around 80-85%.

Step 3: Dihydroxylation and Acetonide Formation

-

Reagents: Alkene from Step 2, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone (B3395972), 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid (p-TsOH).

-

Procedure: The alkene is dissolved in a mixture of acetone and water and treated with a catalytic amount of OsO₄ and NMO. After stirring for 12 hours, the reaction is quenched with sodium sulfite. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The resulting diol is then dissolved in acetone and treated with 2,2-dimethoxypropane and a catalytic amount of p-TsOH to form the corresponding acetonide, which is the dihydrofuran intermediate.

-

Quantitative Data: The dihydroxylation and subsequent acetonide formation are usually efficient, with overall yields in the range of 75-80%.

Table 1: Summary of Yields for the Synthesis of the Dihydrofuran Intermediate

| Step | Product | Typical Yield (%) |

| 1. Reduction of Methyl Ester | Lactol | >90 |

| 2. Wittig Reaction | Alkene | 80-85 |

| 3. Dihydroxylation and Acetonide Formation | Dihydrofuran Intermediate | 75-80 |

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of the dihydrofuran intermediate from this compound.

L-Threose Derivatives and Protein Glycation

L-threose, which can be readily prepared from this compound by reduction and deprotection, is a reactive sugar that can participate in glycation reactions with proteins. This process, also known as the Maillard reaction, can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various disease states. The study of L-threose-mediated glycation is an important area of glycobiology research.

Experimental Protocol: In Vitro Glycation of Bovine Serum Albumin (BSA) with L-Threose

-

Reagents: L-threose (prepared from this compound), Bovine Serum Albumin (BSA), Phosphate buffered saline (PBS, pH 7.4).

-

Procedure: A solution of BSA in PBS is incubated with a molar excess of L-threose at 37 °C for several days. Aliquots are taken at various time points to monitor the extent of glycation.

-

Analysis: The formation of glycated BSA can be monitored by several methods, including:

-

Fluorescence Spectroscopy: AGEs often exhibit characteristic fluorescence. An increase in fluorescence intensity at an excitation of ~370 nm and emission of ~440 nm is indicative of AGE formation.

-

SDS-PAGE: Glycation can lead to protein cross-linking, which can be visualized as higher molecular weight bands on an SDS-PAGE gel.

-

Mass Spectrometry: To identify the specific sites of glycation on the protein.

-

Logical Workflow for Studying L-Threose Glycation

The following diagram outlines the workflow for investigating the role of L-threose in protein glycation.

Broader Implications in Glycobiology

The ability to synthesize L-threose and its derivatives from this compound opens up avenues for exploring their roles in various biological processes. For instance, L-threose can be a substrate for enzymes such as aldose reductase, an enzyme implicated in diabetic complications. Studying the interaction of L-threose with such enzymes can provide insights into disease mechanisms.

Furthermore, the chiral nature of this compound makes it a valuable building block for the synthesis of more complex and rare monosaccharides and their derivatives. These can then be used to probe the specificity of carbohydrate-binding proteins (lectins) or as inhibitors of glycosyltransferases, enzymes crucial for the assembly of glycans.

Conclusion

This compound is a versatile and valuable tool for researchers in glycobiology and drug discovery. Its utility as a chiral precursor for the synthesis of bioactive molecules like (-)-echinosporin and for the preparation of L-threose to study protein glycation highlights its importance. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of this compound in the laboratory, enabling further exploration of its potential in advancing our understanding of the complex world of carbohydrates and their roles in health and disease.

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to CAS Number 92973-40-5: Methyl 3,4-O-isopropylidene-L-threonate

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound (CAS Number: 92973-40-5). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

This compound is a chiral carbohydrate derivative. Its structure features a protected diol in the form of an isopropylidene acetal, a secondary alcohol, and a methyl ester. This combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 92973-40-5[1][2][3] |

| IUPAC Name | methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate[2] |

| Synonyms | (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester[3] |

| Molecular Formula | C₈H₁₄O₅[3] |

| Molecular Weight | 190.19 g/mol [2][3] |

| InChI Key | JSFASCPVVJBLRD-NTSWFWBYSA-N[1] |

| SMILES | COC(=O)--INVALID-LINK--[C@@H]1COC(C)(C)O1[1] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Liquid | [1] |

| Density | 1.175 g/mL at 25 °C | [1] |

| Boiling Point | 125 °C at 12 mmHg | [1] |

| Refractive Index (n20/D) | 1.446 | [1] |

| Optical Activity ([α]20/D) | +18.5° (c = 2 in acetone) | [1] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Spectroscopy | Data Source / Description |

| ¹H NMR | Available on PubChem, provided by Sigma-Aldrich. |

| ¹³C NMR | Available on PubChem, provided by Sigma-Aldrich. |

| IR | ATR-IR spectra are available on PubChem. |

| Mass Spectrometry | Data not readily available in the searched sources. |

Synthesis and Application

This compound is a key intermediate in the synthesis of complex organic molecules. Its most notable application is in the total synthesis of the natural product (-)-echinosporin.

Role in the Total Synthesis of (-)-Echinosporin

In the total synthesis of (-)-echinosporin, as reported by A. B. Smith III, et al., this compound serves as the precursor for the construction of a key dihydrofuran intermediate. This dihydrofuran then undergoes a [2+2] photocycloaddition with a cyclopentenone derivative.

Caption: Synthetic pathway to a key intermediate of (-)-echinosporin.

Experimental Protocol: Preparation of the Dihydrofuran Substrate

The detailed experimental protocol for the conversion of this compound to the dihydrofuran intermediate is described in the supplementary information of the original publication. The key transformation involves the protection of the secondary alcohol, reduction of the ester, and subsequent cyclization.

It is important to note that the specific, step-by-step protocol from the primary literature should be consulted for precise reagent quantities, reaction conditions, and purification methods.

Biological Activity

Reported and Potential Activities

One commercial supplier describes this compound as an "endocannabinoid that has been found to have anti-inflammatory activities in animals"[4]. However, a thorough search of peer-reviewed scientific literature did not yield any primary research to substantiate this claim. The biological activity of this specific compound, therefore, remains largely uncharacterized in the public domain.

Given the structural relationship to L-threonic acid, a metabolite of vitamin C, and the unsubstantiated claims, two potential areas for biological investigation are its anti-inflammatory and cannabinoid receptor binding activities.

Proposed Experimental Protocols for Biological Screening

For researchers interested in investigating the purported biological activities, the following are detailed, generic protocols for relevant in vitro assays.

This assay assesses the potential of a compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Caption: Workflow for in vitro anti-inflammatory activity screening.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using commercially available ELISA kits.

This assay determines if a compound can bind to cannabinoid receptors, which would be the first step in validating the "endocannabinoid" claim.

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human CB1 or CB2 receptors.

-

Binding Assay: In a 96-well plate, the cell membranes are incubated with a known concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 30°C for 90 minutes to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting. The ability of the test compound to displace the radioligand is indicative of its binding affinity.

Safety and Handling

This compound is a combustible liquid. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses and gloves[1]. It should be stored in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized chiral building block with established applications in organic synthesis, particularly in the synthesis of natural products. Its physicochemical and spectroscopic properties are well-documented. However, its biological activity remains an area with a significant lack of peer-reviewed data. The unsubstantiated claims of it being an endocannabinoid with anti-inflammatory properties present an opportunity for further research. The experimental protocols outlined in this guide provide a starting point for the biological evaluation of this compound.

References

Introduction to the synthesis of (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester.

An In-depth Technical Guide to the Synthesis of (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of a key synthetic pathway for producing (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The synthesis leverages the chiral pool, starting from the readily available L-(+)-tartaric acid derivative, (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. This document details the critical transformations, including a low-temperature partial reduction and a diastereoselective cyanohydrin formation, followed by conversion to the final product. Included are detailed experimental protocols, tabulated quantitative data for each synthetic step, and process diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

(αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester is a highly functionalized chiral molecule. Its structure, derived from L-tartaric acid, incorporates two contiguous stereocenters, making it a useful synthon for the stereocontrolled synthesis of complex organic molecules. The 1,3-dioxolane (B20135) moiety serves as a protecting group for the vicinal diol of the original tartaric acid backbone, while the α-hydroxy-acetic acid methyl ester side chain provides a versatile handle for further chemical modification.

The synthetic strategy outlined herein begins with (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a common chiral intermediate derived from L-glyceric acid or L-tartaric acid. The core of the synthesis involves two crucial steps: the partial reduction of the starting ester to its corresponding aldehyde, followed by a diastereoselective nucleophilic addition of cyanide to establish the second stereocenter with the desired (R) configuration.

Overall Synthetic Pathway

The synthesis is a three-step process starting from the commercially available chiral ester. The pathway is designed to control the stereochemistry at each new chiral center.

Caption: Overall synthetic route to the target compound.

Experimental Protocols and Data

This section provides detailed methodologies for the key transformations and summarizes the expected quantitative outcomes in tabular format.

Step 1: Partial Reduction of Ester to Aldehyde

The selective reduction of the starting methyl ester to the corresponding aldehyde is achieved using Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures to prevent over-reduction to the primary alcohol.[1][2][3]

Experimental Protocol:

-

A 1 L, three-necked, round-bottomed flask is oven-dried, assembled while hot, and allowed to cool under a steady stream of dry argon.

-

The flask is charged with a solution of (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (16.02 g, 100 mmol) in 200 mL of anhydrous toluene.

-

The solution is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of the reducing agent.[4]

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene, 110 mL, 110 mmol, 1.1 eq.) is added dropwise to the stirred solution over a period of 1 hour, ensuring the internal temperature does not rise above -75 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at -78 °C. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by the slow, dropwise addition of anhydrous methanol (B129727) (40 mL).

-

The mixture is allowed to warm to approximately -20 °C and then poured into a vigorously stirred, saturated aqueous solution of potassium sodium tartrate (Rochelle's salt, 600 mL).[1][4]

-

The resulting biphasic mixture is stirred vigorously for 2-3 hours until two clear layers form.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 150 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde. The product is typically used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | [5][6] |

| Reagent | DIBAL-H (1.0 M in Toluene) | [7] |

| Stoichiometry | 1.1 equivalents | |

| Solvent | Anhydrous Toluene | [4] |

| Temperature | -78 °C | [1][2] |

| Reaction Time | 3 hours | [4] |

| Workup | Methanol quench, Rochelle's salt | [1][4] |

| Expected Yield | 80-90% | [4] |

| Product | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde |

Step 2: Diastereoselective Cyanohydrin Formation

The formation of the cyanohydrin introduces the α-hydroxy stereocenter. The inherent chirality of the (4S)-aldehyde directs the incoming cyanide nucleophile, leading to a diastereomeric mixture of cyanohydrins, with the (αR) isomer expected to be the major product based on established models of 1,2-asymmetric induction (Felkin-Anh model).

Experimental Protocol:

-

The crude (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (~100 mmol) from the previous step is dissolved in 200 mL of ethanol (B145695) in a 500 mL flask.

-

In a separate beaker, potassium cyanide (KCN, 9.77 g, 150 mmol, 1.5 eq.) is dissolved in 100 mL of deionized water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

The aqueous KCN solution is added to the stirred aldehyde solution at room temperature.

-

The reaction is stirred for 18-24 hours. The reaction is reversible and requires sufficient time to reach equilibrium.[8][9]

-

After completion, the reaction mixture is cooled in an ice bath and acidified to pH ~5 with 2 M HCl.

-

The mixture is extracted with ethyl acetate (B1210297) (3 x 200 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin mixture.

| Parameter | Value | Reference |

| Starting Material | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | [10] |

| Reagent | Potassium Cyanide (KCN) | [5][11] |

| Stoichiometry | 1.5 equivalents | |

| Solvent | Ethanol/Water | [12] |

| Temperature | Room Temperature | [12] |

| Reaction Time | 18-24 hours | |

| Expected Yield | ~95% (combined diastereomers) | |

| Diastereomeric Ratio | ~4:1 (αR:αS) (Estimated) | |

| Product | (αR,4S)- & (αS,4S)-Cyanohydrin Mixture |

Step 3: Hydrolysis and Esterification to Final Product

The nitrile group of the cyanohydrin is converted to the target methyl ester via acid-catalyzed hydrolysis to the carboxylic acid, followed by in-situ Fischer esterification.

Experimental Protocol:

-

The crude cyanohydrin mixture (~95 mmol) is placed in a 500 mL round-bottomed flask.

-

A solution of concentrated HCl (12 M, 100 mL) and water (100 mL) is added.

-

A reflux condenser is attached, and the mixture is heated to reflux (approx. 100-110 °C) for 8-12 hours, or until TLC indicates the disappearance of the starting material.

-

The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove most of the water and HCl.

-

To the crude α-hydroxy acid residue, 250 mL of anhydrous methanol is added, followed by the slow addition of concentrated sulfuric acid (5 mL) as a catalyst.

-

The methanolic solution is heated to reflux for 6-8 hours.

-

After cooling, the mixture is neutralized carefully with a saturated aqueous solution of sodium bicarbonate.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 150 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to separate the diastereomers and afford the pure (αR,4S) product.

| Parameter | Value | Reference |

| Starting Material | (αR,4S)- & (αS,4S)-Cyanohydrin Mixture | |

| Reagent (Hydrolysis) | Concentrated HCl (aq) | [11][13] |

| Reagent (Esterification) | Methanol, H₂SO₄ (cat.) | |

| Temperature | Reflux | |

| Reaction Time | 8-12 h (Hydrolysis), 6-8 h (Esterification) | |

| Expected Yield | 60-70% (of major diastereomer after purification) | |

| Product | (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: General laboratory workflow for the synthesis.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Methyl 3,4-O-isopropylidene-L-threonate: Procurement, Synthesis, and Application

For researchers, scientists, and professionals in drug development, accessing well-characterized chemical entities is paramount. Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block, serves as a valuable precursor in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of its procurement, detailed synthetic protocols, and its relevance in research, particularly in the context of L-threonate's role in neuroscience.

Commercial Availability

This compound is readily available from several reputable chemical suppliers. The following table summarizes key information from prominent vendors, facilitating a streamlined procurement process.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | This compound | 92973-40-5 | C₈H₁₄O₅ | 190.19 | 97% |

| Biosynth | This compound | 92973-40-5 | C₈H₁₄O₅ | 190.19 | Not specified |

| Santa Cruz Biotechnology | This compound | 92973-40-5 | C₈H₁₄O₅ | 190.19 | For research use only |

| Fisher Scientific | Sigma Aldrich this compound | 92973-40-5 | C₈H₁₄O₅ | 190.19 | Not specified |

| CP Lab Safety | This compound | Not Specified | Not Specified | Not Specified | min 95% |

| Alkali Scientific | Methyl 3,4-O-isopropylidene-ʟ-threonate | Not Specified | Not Specified | Not Specified | Not Specified |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 92973-40-5[1][2][3][4] |

| Molecular Formula | C₈H₁₄O₅[1][2][3][4] |

| Molecular Weight | 190.19 g/mol [1][2][3][4] |

| Appearance | Liquid[5][6] |

| Boiling Point | 125 °C at 12 mmHg[5][6] |

| Density | 1.175 g/mL at 25 °C[5][6] |

| Refractive Index | n20/D 1.446[5][6] |

| Optical Activity | [α]20/D +18.5°, c = 2 in acetone[5][6] |

Experimental Protocols

While several suppliers offer the final product, an in-house synthesis may be desirable for various research and development purposes. The following is a putative, detailed experimental protocol for the synthesis of this compound, adapted from established procedures for related compounds.

Synthesis of this compound from L-Tartaric Acid

This multi-step synthesis involves the formation of the isopropylidene acetal, followed by reduction and subsequent oxidation and esterification.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend L-tartaric acid (101 g, 0.673 mol) in 2,2-dimethoxypropane (B42991) (190 mL, 1.54 mol) and methanol (B129727) (40 mL).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) to the mixture.

-

Reaction: Gently heat the mixture on a steam bath with occasional swirling until a clear, dark-red solution is obtained.

-

Azeotropic Removal of Water: Add more 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (B81311) (450 mL). Fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.

-

Reaction Completion and Work-up: After the azeotropic removal is complete, add a small amount of additional 2,2-dimethoxypropane (6 mL, 49 mmol) and reflux for another 15 minutes. Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol) to neutralize the acid catalyst.

-

Purification: Remove volatile materials under reduced pressure. The resulting residue is then purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Step 2: Reduction to 2,3-O-Isopropylidene-L-threitol

-

Reaction Setup: In a dry 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (300 mL).

-

Addition of Ester: While stirring and heating to reflux, add a solution of Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

-